Heminordihydroguaiaretic acid
Description
Heminordihydroguaiaretic acid (C₁₉H₂₄O₄; molecular weight: 316.17 g/mol) is a lignan-derived compound identified in the ethanolic extract of Smilax glabra, a plant traditionally used for its medicinal properties . Structurally, it features a dimeric phenylpropanoid framework characteristic of lignans, which are known for their antioxidant and anti-inflammatory activities. The compound was detected via LC-QTOF/MS with a high matching score of 99.21%, confirming its presence as a major phytochemical in the extract . Its early retention time (0.928 min) suggests moderate polarity, likely influencing its bioavailability and interaction with biological targets.
Properties
CAS No. |
54473-24-4 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
QKHJBWUGXMKHAK-OLZOCXBDSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC |
Synonyms |
3'-O-methyl-NDGA 3'-O-methyl-nordihydroguaiaretic acid hemi-NDGA heminordihydroguaiaretic acid heminordihydroguaiaretic acid, (R*,S*)-isomer Mal.4 Malachi 4 5-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares heminordihydroguaiaretic acid with two structurally related compounds from the same study:
| Property | This compound | Methyl cis–p–Coumarate 3–(3,7–Dimethyl–2,6–Octadienyl) | 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₄O₄ | C₂₀H₂₆O₃ | C₂₀H₂₄O₄ |
| Molecular Weight (g/mol) | 316.17 | 314.19 | 328.17 |
| Retention Time (min) | 0.928 | 1.732 | 1.253 |
| Key Functional Groups | Dihydroxy, methyl, propyl | Coumarate ester, isoprenoid chain | Biphenyldione, diisopropyl, methyl |
| Matching Score (%) | 99.21 | 99.61 | 98.73 |
Key Observations:
- Structural Differences: this compound lacks the isoprenoid side chain present in Methyl cis–p–coumarate, which may reduce its lipophilicity compared to the latter .
- Polarity Trends: The shorter retention time of this compound (0.928 min) versus Compound 4 (1.253 min) suggests higher polarity, likely due to its hydroxyl groups enhancing aqueous solubility .
Bioactive Potential Inferences
- Methyl cis–p–Coumarate: The coumarate ester and isoprenoid chain may enhance membrane permeability, favoring antimicrobial or anti-proliferative effects .
- 4,4′–Dihydroxy–5,5′–Diisopropyl–2,2′–Dimethyl–3,6–Biphenyldione : The biphenyldione moiety could confer unique reactivity, such as enzyme inhibition via ketone-mediated interactions .
Q & A
Q. How can researchers ensure compliance with ethical standards when using animal models to study this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization). Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., tumor volume limits). Report negative outcomes (e.g., lack of efficacy) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
